

Spectroscopic Data and Experimental Protocols for Isobutyl Chloroformate NMR Analysis

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Compound of Interest

Compound Name: *1-Chloro-2-methylpropyl chloroformate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for isobutyl chloroformate. It includes detailed tables of ^1H and ^{13}C NMR data, a thorough experimental protocol for data acquisition, and visualizations of the molecular structure and experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data

The NMR spectroscopic data for isobutyl chloroformate is crucial for its identification and characterization. The following tables summarize the key ^1H and ^{13}C NMR parameters.

Table 1: ^1H NMR Spectroscopic Data for Isobutyl Chloroformate

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
4.12	Doublet (d)	2H	Not explicitly available in searched literature, typically 6-7 Hz for similar structures	-O-CH ₂ -CH(CH ₃) ₂
2.06	Nonet	1H	Not explicitly available in searched literature, described as being equally coupled to eight vicinal hydrogens	-O-CH ₂ -CH(CH ₃) ₂
0.99	Doublet (d)	6H	Not explicitly available in searched literature, typically 6-7 Hz for similar structures	-O-CH ₂ -CH(CH ₃) ₂

The data was obtained in deuteriochloroform (CDCl_3) as the solvent.

Table 2: ^{13}C NMR Spectroscopic Data for Isobutyl Chloroformate

Chemical Shift (δ) ppm	Assignment
149.5	C=O
77.9	-O-CH ₂ -CH(CH ₃) ₂
27.7	-O-CH ₂ -CH(CH ₃) ₂
18.4	-O-CH ₂ -CH(CH ₃) ₂

The data was obtained in deuteriochloroform (CDCl₃) as the solvent.

Experimental Protocols

While a specific, detailed experimental protocol for isobutyl chloroformate was not found in the searched literature, a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules can be described as follows.

2.1. Sample Preparation

- **Sample Purity:** Ensure the isobutyl chloroformate sample is of high purity to avoid interference from impurities in the NMR spectrum.
- **Solvent Selection:** Use deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common choice for small, non-polar to moderately polar organic molecules.
- **Concentration:** Prepare a solution with a concentration of approximately 5-25 mg of isobutyl chloroformate in 0.6-0.7 mL of CDCl₃ for ¹H NMR, and 50-100 mg for ¹³C NMR.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount is added to the solvent.
- **NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Data Acquisition

- **Spectrometer:** A standard NMR spectrometer with a field strength of 300-500 MHz is suitable for acquiring high-resolution spectra of isobutyl chloroformate.

- ^1H NMR Acquisition Parameters (Representative):
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg' on Bruker instruments).
 - Temperature: 298 K (25 °C).
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.
 - Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of ^1H NMR.
- ^{13}C NMR Acquisition Parameters (Representative):
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
 - Temperature: 298 K (25 °C).
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds. The carbonyl carbon has a long relaxation time and may require a longer delay for quantitative analysis.
 - Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

2.3. Data Processing

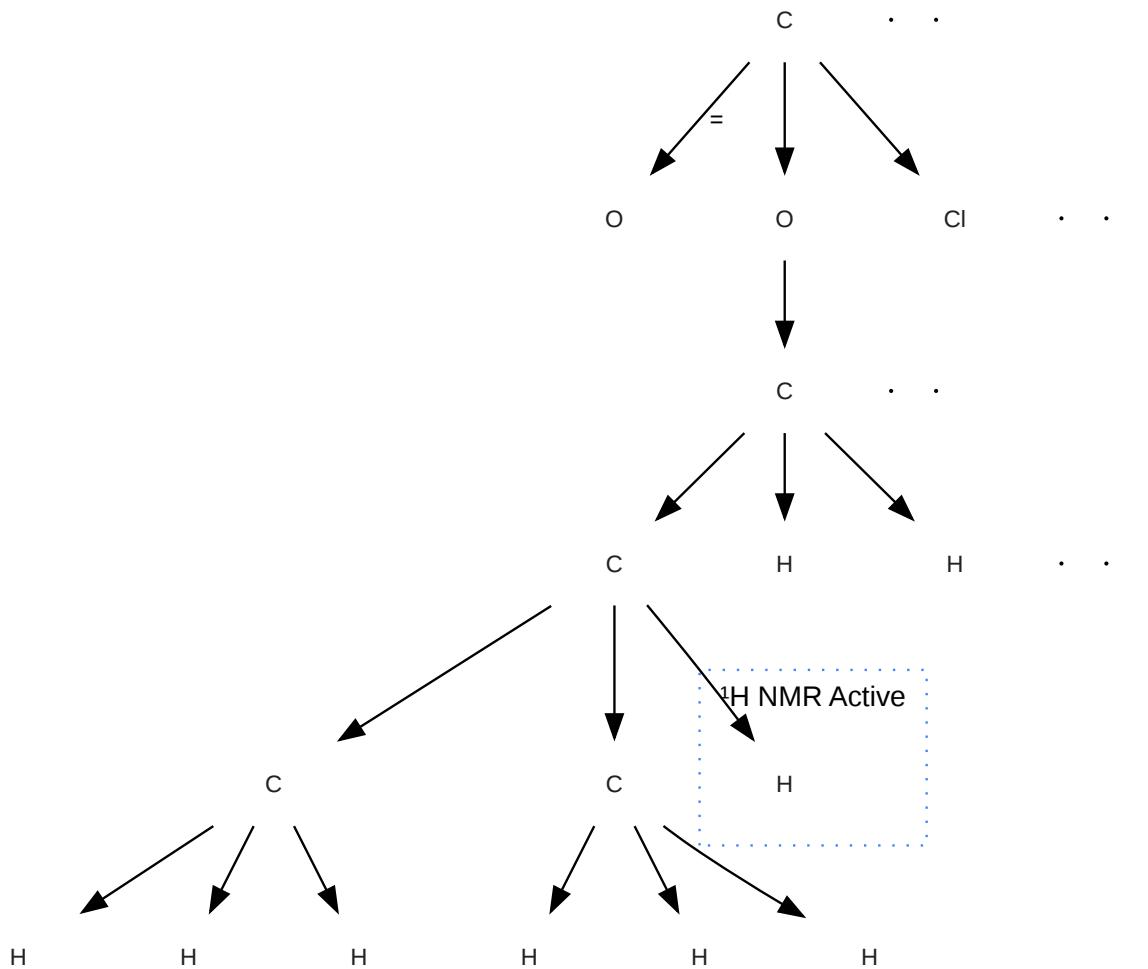
- Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

- Fourier Transform: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
- Integration: Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify the chemical shifts of the peaks in both ^1H and ^{13}C spectra.

Mandatory Visualizations

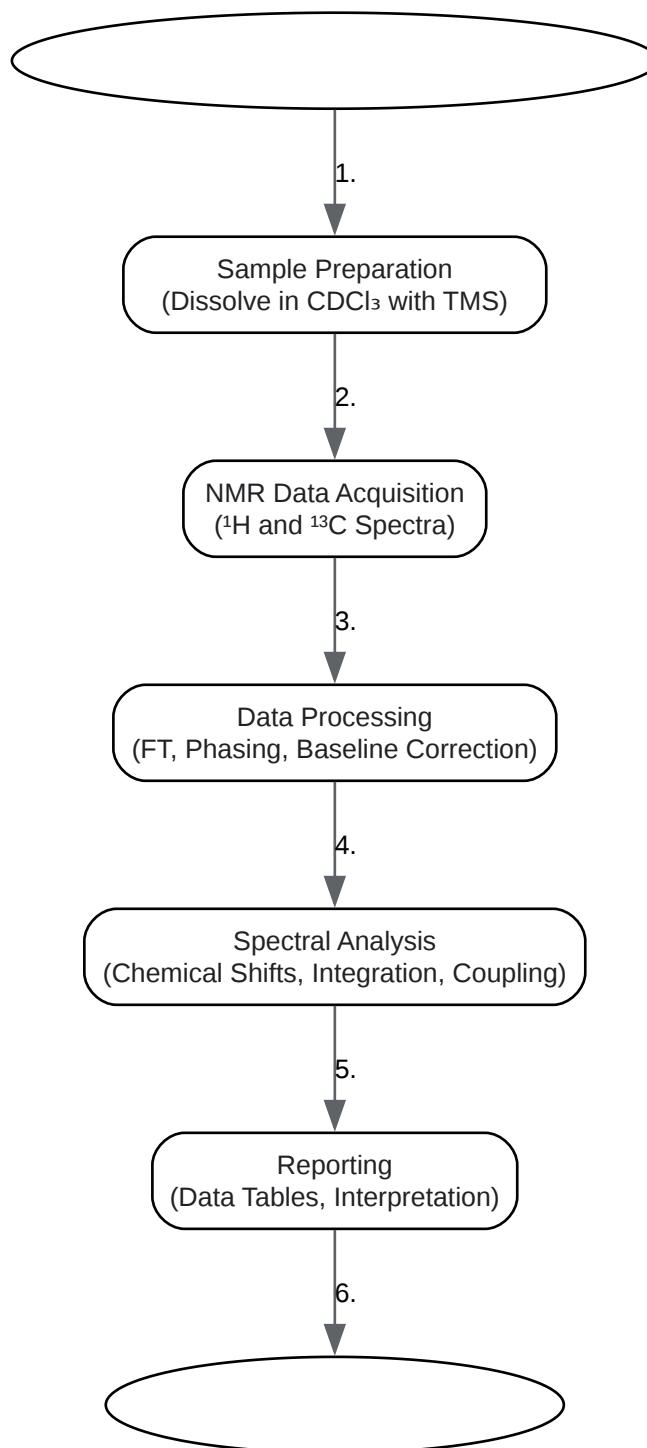
Diagram 1: Molecular Structure and NMR Active Nuclei of Isobutyl Chloroformate

Isobutyl Chloroformate Structure with NMR Active Nuclei

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Caption: Molecular structure of isobutyl chloroformate showing the ¹H and ¹³C NMR active nuclei.

Diagram 2: Generalized Experimental Workflow for NMR Spectroscopy



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Caption: A generalized workflow for obtaining and analyzing NMR spectroscopic data.

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